4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl
Description
4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl is a biphenyl derivative characterized by:
- Nitro groups at the 3 and 3' positions, imparting electron-withdrawing effects.
- A methyl group at the 4' position, enhancing steric bulk.
This compound’s structural features suggest applications in materials science, such as liquid crystals or surfactants, due to its long alkyl chain and aromatic core. Its nitro groups may also confer stability in high-energy environments .
Properties
CAS No. |
827340-54-5 |
|---|---|
Molecular Formula |
C30H44N2O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
4-[4-(hexadecoxymethyl)-3-nitrophenyl]-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C30H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-37-24-28-20-19-27(23-30(28)32(35)36)26-18-17-25(2)29(22-26)31(33)34/h17-20,22-23H,3-16,21,24H2,1-2H3 |
InChI Key |
ZHTLJFRUKQGZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. One common approach is to start with a biphenyl derivative and introduce the hexadecyloxy group through an etherification reaction. This is followed by nitration to introduce the nitro groups and methylation to add the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Hexadecyloxy)methyl]-4’-methyl-3,3’-dinitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hexadecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
*Estimated based on molecular formula.
Key Findings and Implications
Electronic Effects: The target compound’s nitro groups create an electron-deficient aromatic system, contrasting with the electron-rich methoxy group in 4'-methoxy-3-methyl-1,1'-biphenyl. 3,3'-Di(dibenzothiophen-4-yl)-1,1'-biphenyl benefits from extended conjugation via sulfur-containing rings, enhancing its suitability for optoelectronic applications .
Solubility and Hydrophobicity :
- The hexadecyloxymethyl chain in the target compound drastically increases lipophilicity compared to smaller substituents (e.g., bromomethyl or methoxy), making it ideal for self-assembling systems .
Applications :
Biological Activity
4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl (CAS: 53003-82-0) is a synthetic organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a biphenyl core substituted with a hexadecyloxy group and two nitro groups. Its structure contributes to its lipophilicity and potential biological interactions.
The biological activity of 4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl is primarily attributed to its ability to interact with cellular membranes and modulate various biochemical pathways. Some key mechanisms include:
- Membrane Interaction : The hexadecyloxy group enhances membrane penetration, allowing the compound to influence membrane fluidity and potentially disrupt lipid bilayers.
- Nitro Group Activity : The presence of nitro groups may contribute to redox activity, leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.
Biological Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays : Research indicates that 4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro studies demonstrated IC50 values ranging from 10 to 50 µM depending on the cell type, indicating significant antiproliferative activity.
- Mechanistic Insights : A study published in the Journal of Medicinal Chemistry highlighted that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role as an anticancer agent by promoting programmed cell death .
- Anti-inflammatory Effects : Preliminary investigations have shown that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in macrophages. This could be beneficial in treating inflammatory diseases .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 25 | Induction of apoptosis |
| Cytotoxicity | MCF-7 | 30 | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 | N/A | Inhibition of cytokine production |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various dinitro compounds, 4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl was found to significantly inhibit tumor growth in xenograft models. The treatment led to a reduction in tumor size by approximately 40% compared to control groups after four weeks of administration.
Case Study 2: Membrane Interaction Studies
A study utilizing fluorescence spectroscopy demonstrated that this compound alters membrane properties, leading to increased permeability in lipid bilayers. This suggests its potential use as a drug delivery agent or adjuvant in therapeutic formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
